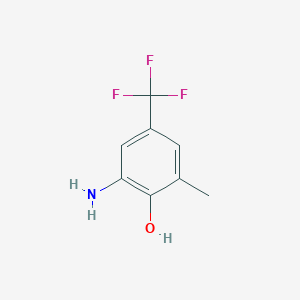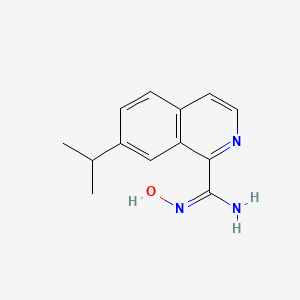
(E)-N'-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide is a heteroaromatic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an N-hydroxy group and a carboximidamide group attached to the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Carboximidamide Group: The carboximidamide group can be introduced via the reaction of the isoquinoline derivative with cyanamide under acidic conditions.
N-Hydroxylation: The final step involves the hydroxylation of the nitrogen atom using hydroxylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of (E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
N-Hydroxyisoquinoline: Lacks the carboximidamide group.
Carboximidamide Isoquinoline: Lacks the N-hydroxy group.
Uniqueness
(E)-N’-Hydroxy-7-(propan-2-yl)isoquinoline-1-carboximidamide is unique due to the presence of both the N-hydroxy and carboximidamide groups, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C13H15N3O |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
N'-hydroxy-7-propan-2-ylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C13H15N3O/c1-8(2)10-4-3-9-5-6-15-12(11(9)7-10)13(14)16-17/h3-8,17H,1-2H3,(H2,14,16) |
InChI-Schlüssel |
BUMLWHZWYNHVJA-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C=CN=C2C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


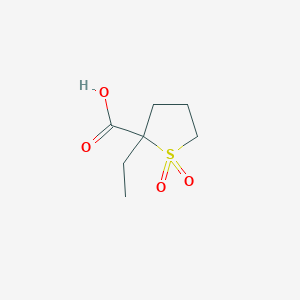

![3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13161771.png)

![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)
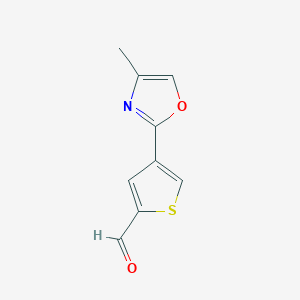


![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13161807.png)
![2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13161809.png)
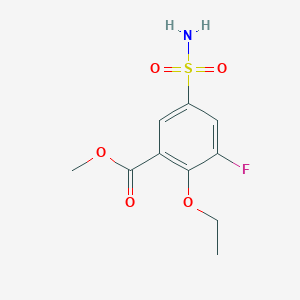
![3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13161814.png)

